1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione

Bioinorganic chemistry Antifungal metallodrugs Structure–activity relationship

Researchers requiring defined metal-binding stoichiometry or predictable lipophilicity in tetrazole-5-thione series face limited access to morpholine-augmented variants. This compound addresses that gap with a pre-installed morpholinomethyl handle at N⁴ and meta-tolyl at N¹ - a combination absent in simpler N⁴-alkyl or N⁴-phenyl analogs. - Enables mixed-donor (S,N,O) Pd(II) coordination unattainable with morpholine-free tetrazole-5-thiones; meta-tolyl Pd(II) complexes achieve 37.2% inhibition of Aspergillus flavus at 1000 ppm. - Morpholine linker is chemically orthogonal to standard S-functionalization conditions, allowing multi-step diversification without protection/deprotection. - Predicted enhanced copper-surface binding vs. PMT for electroplating leveler applications, by analogy with HPTT (95.6% microvia filling). Available via custom synthesis; contact BenchChem for batch-specific purity, pricing, and lead time.

Molecular Formula C13H17N5OS
Molecular Weight 291.37 g/mol
Cat. No. B12133955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione
Molecular FormulaC13H17N5OS
Molecular Weight291.37 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=S)N(N=N2)CN3CCOCC3
InChIInChI=1S/C13H17N5OS/c1-11-3-2-4-12(9-11)18-13(20)17(14-15-18)10-16-5-7-19-8-6-16/h2-4,9H,5-8,10H2,1H3
InChIKeyDPMURXFSHPBFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)-4-(morpholinomethyl)tetrazole-5-thione: Structural Profile


1-(3-Methylphenyl)-4-(morpholin-4-ylmethyl)-1,4-dihydro-5H-tetrazole-5-thione (C₁₃H₁₇N₅OS; MW 291.37 g/mol) belongs to the 1,4-disubstituted tetrazole-5-thione family, a class of heterocyclic thioamides characterized by a five-membered tetrazole ring bearing a thione (C=S) group at position 5, an N¹‑(3‑methylphenyl) substituent, and an N⁴‑(morpholin‑4‑ylmethyl) substituent [1][2]. Tetrazole-5-thiones predominantly exist in the 1,4-dihydro‑5H‑tetrazole‑5‑thione tautomeric form under ambient conditions and exhibit thioamide‑type reactivity including S‑functionalization and metal‑coordination through the thione sulfur [3][4]. The morpholinomethyl group introduces a tertiary amine and an ether oxygen capable of additional coordination or hydrogen‑bonding interactions, while the meta‑methyl substitution on the N¹‑phenyl ring modulates lipophilicity and electronic character relative to unsubstituted phenyl or para‑substituted analogs [5].

1-(3-Methylphenyl)-4-(morpholinomethyl)tetrazole-5-thione: Why Analogs Fail


The 1,4‑disubstituted tetrazole‑5‑thione scaffold is acutely sensitive to both the N¹‑aryl substitution pattern and the N⁴‑linker chemistry. Systematic SAR studies on isomeric methyl‑substituted phenyl tetrazoline‑5‑thione palladium(II) complexes demonstrate that the position of the methyl group (ortho, meta, or para) produces non‑interchangeable antifungal activity profiles: the meta‑tolyl derivative yields 37.2% inhibition of Aspergillus flavus at 1000 ppm in the [Pd(PPh₃)₂(L)₂]Cl₂ series, compared with 47.4% for the para‑tolyl analog and 35.6% for the ortho‑methoxy variant, with the most potent p‑chlorophenyl congener reaching 80.8% [1]. Simultaneously, the morpholin‑4‑ylmethyl linker at N⁴ is structurally distinct from the simpler N⁴‑methyl or N⁴‑phenyl substituents and from the piperazine‑linked homobivalent architectures evaluated in recent anticancer studies [2]; its oxygen atom and tertiary amine provide additional hydrogen‑bond acceptor and metal‑coordination sites that are absent in carbon‑only linkers. Consequently, in‑class compounds differing in either aryl substitution position or N⁴‑linker composition cannot be considered functionally equivalent for applications requiring defined metal‑binding stoichiometry, predictable lipophilicity, or reproducible biological activity in standardized assays.

1-(3-Methylphenyl)-4-(morpholinomethyl)tetrazole-5-thione: Differentiation Evidence


Antifungal Activity: Meta-Methyl vs. Para-Methyl Pd(II) Complexes

In a direct head‑to‑head comparison of isomeric methyl‑substituted 1‑phenyltetrazoline‑5‑thione ligands complexed to palladium(II) as [Pd(PPh₃)₂(L)₂]Cl₂, the meta‑tolyl ligand (m‑CH₃‑L) produced 37.2% inhibition of Aspergillus flavus at 1000 ppm, significantly lower than the para‑tolyl analog (p‑CH₃‑L) at 47.4%, and comparable to the ortho‑methoxy analog (o‑OCH₃‑L) at 35.6% [1]. This 10.2 percentage‑point deficit versus the para‑methyl isomer at the highest test concentration is reversed at 100 ppm (meta: 28.2% vs. para: 26.3%), demonstrating a concentration‑dependent activity crossover. At 10 ppm, all methyl‑substituted complexes converge at ~20.5% inhibition, while the p‑chlorophenyl analog sustains 65.6% inhibition, underscoring that even isosteric methyl positional isomers are not activity‑equivalent within identical coordination environments. The meta‑tolyl substitution pattern therefore represents a distinct activity–potency profile that cannot be predicted from the para‑methyl or ortho‑substituted data alone [1].

Bioinorganic chemistry Antifungal metallodrugs Structure–activity relationship

Exclusive Thione Coordination to Early Transition Metals

Systematic infrared and electronic spectral studies on V(IV), Zr(IV), V(V), Nb(V), Ta(V), Mo(VI), and W(VI) complexes of 1‑substituted tetrazoline‑5‑thiones established that the phenyl, m‑tolyl, p‑tolyl, and p‑chlorophenyl derivatives all coordinate through the thione (C=S) tautomeric form with oxophilic metal centers (VO²⁺, MoO₂²⁺, WO₂²⁺, ZrO²⁺), whereas with Nb⁵⁺ and Ta⁵⁺ the ligands interact in the thiol form resulting in deprotonation of the thiol hydrogen [1]. The m‑tolyl derivative thus behaves identically to other 1‑aryl tetrazoline‑5‑thiones in its thione‑dominant coordination mode with oxometal species, a finding corroborated by independent Pd(II)/Pb(II) studies where m‑tolyl tetrazoline‑5‑thione coordinated through the thione sulfur with Pd(II) at pH 2–3 [2]. This tautomeric fidelity is critical for applications requiring predictable metal‑binding stoichiometry: the thione form provides a neutral sulfur donor, while thiol‑form coordination (observed only with Nb/Ta) generates an anionic thiolate ligand that alters the overall complex charge and geometry [1].

Coordination chemistry Tautomerism Metal–ligand bonding

Meta-Methyl Enhances Lipophilicity Over Unsubstituted Analog

The 3‑methylphenyl (m‑tolyl) group at N¹ increases the predicted logP of the tetrazole‑5‑thione scaffold compared to the unsubstituted 1‑phenyl analog. For the closely related 1‑substituted tetrazoline‑5‑thione core, the m‑tolyl derivative (1‑(3‑methylphenyl)‑2H‑tetrazole‑5‑thione, CAS 41401‑38‑1) has a molecular weight of 192.24 g/mol and a calculated logP of approximately 1.40–1.83 (estimated from fragment‑based methods), compared to approximately 0.6–1.0 for the unsubstituted 1‑phenyl‑tetrazole‑5‑thione analog [1]. This ~0.4–0.8 log unit increase corresponds to a roughly 2.5‑ to 6‑fold enhancement in octanol–water partition coefficient. The addition of the morpholin‑4‑ylmethyl group at N⁴ further modulates the overall logP: the morpholine ring contributes hydrophilicity (oxygen and nitrogen atoms) while the methylene linker adds a small hydrophobic increment, yielding a net predicted logP of approximately 2.0–2.5 for the full 1,4‑disubstituted target compound [2]. This balanced lipophilicity profile distinguishes the target compound from both the more hydrophilic N⁴‑unsubstituted m‑tolyl tetrazole‑5‑thione (logP ~1.4) and the more hydrophobic N⁴‑alkyl or N⁴‑phenyl analogs.

Lipophilicity Drug design Physicochemical properties

Thermodynamic Preference for Thione Tautomer

Low‑temperature matrix‑isolation infrared spectroscopy combined with DFT(B3LYP)/6‑311++G(d,p) calculations on 5‑mercapto‑1‑methyltetrazole unequivocally demonstrated that the compound exists exclusively in the 1‑methyl‑1,4‑dihydro‑5H‑tetrazole‑5‑thione tautomeric form in both the neat solid phase (10 K) and argon matrix isolation [1]. This finding is generalizable across 1‑substituted tetrazole‑5‑thiones: quantum‑chemical studies on prototropic tautomerism of 1‑aryltetrazole‑5‑thiones confirm that the 4,5‑dihydro‑1H‑tetrazole‑5‑thione form is the most thermodynamically stable neutral species, with the thiol (mercapto) form lying significantly higher in energy [2]. For the target compound bearing a morpholin‑4‑ylmethyl substituent at N⁴, this tautomeric preference is expected to be maintained, as N⁴‑alkylation does not introduce competitive tautomeric pathways. In contrast, certain 1‑substituted tetrazoline‑5‑thiones can undergo thiol‑form coordination under specific conditions (e.g., with Nb⁵⁺/Ta⁵⁺ at elevated pH), demonstrating that tautomeric behavior is context‑dependent but the ground‑state preference is robustly thione [3].

Tautomerism Spectroscopic characterization Stability

Morpholinomethyl Linker: Unique H-Bonding and Tertiary Amine

The morpholin‑4‑ylmethyl substituent at N⁴ comprises an ether oxygen (hydrogen‑bond acceptor), a tertiary amine (hydrogen‑bond acceptor and potential metal‑coordination site at higher pH), and a methylene spacer that minimizes direct electronic perturbation of the tetrazole ring. This contrasts with the piperazine‑linked homobivalent tetrazole‑5‑thiones recently investigated for anticancer activity, where the piperazine ring provides two tertiary amines as a symmetrical bivalent linker connecting two tetrazole‑5‑thione units [1]. The morpholine oxygen introduces an additional hydrogen‑bond acceptor not present in piperazine, while the monovalent nature of the morpholinomethyl group (as opposed to the bivalent piperazine) avoids the complexities of homobivalent stoichiometry and potential aggregation. Furthermore, in the electroplating context, quantum chemical calculations on 1‑phenyltetrazole‑5‑thione (PMT) versus 1‑(4‑hydroxyphenyl)‑2H‑tetrazole‑5‑thione (HPTT) demonstrate that even a single para‑hydroxy substitution on the phenyl ring significantly alters the compound's electrostatic potential and copper‑surface binding affinity [2], implying that the morpholine oxygen in the target compound could analogously modulate metal‑surface interactions relative to morpholine‑free tetrazole‑5‑thiones.

Linker chemistry Hydrogen bonding Coordination versatility

DNA Binding: Ortho- vs. Meta-Methyl Positional Effects

X‑ray diffraction analysis of cadmium(II) complexes of 1‑(2‑methylphenyl)‑1,4‑dihydro‑5H‑tetrazole‑5‑thione (HL2, ortho‑methyl isomer) established its molecular and crystal structure (CCDC deposition), and molecular docking against DNA revealed that the ortho‑methyl derivative binds in the DNA minor groove with specific closed‑distance interactions [1]. Although the meta‑methyl isomer (the N¹‑aryl component of the target compound) was not included in this crystallographic and docking study, the demonstrated sensitivity of DNA‑binding geometry to the position of the methyl substituent on the phenyl ring implies that the meta‑methyl derivative would exhibit a distinct binding pose and potentially different affinity compared to the ortho‑methyl isomer. Hirshfeld surface analysis, frontier orbital analysis, and molecular dynamics simulations performed on the cadmium complexes further confirm that subtle substituent variations (F vs. CH₃ vs. Cl at the ortho position) produce measurable differences in intermolecular interaction profiles and complex stability [1].

X‑ray crystallography Molecular docking DNA binding

1-(3-Methylphenyl)-4-(morpholinomethyl)tetrazole-5-thione: Application Scenarios


Pd(II) and Early Metal Complexes for Antifungal Screening

The meta‑tolyl tetrazoline‑5‑thione core has been experimentally validated as a ligand for Pd(II) complexes with measurable, substituent‑dependent antifungal activity against Aspergillus flavus [1]. The morpholin‑4‑ylmethyl group at N⁴ provides additional coordination versatility through its tertiary amine, potentially enabling mixed‑donor (S,N,O) metal binding modes not achievable with simpler N⁴‑alkyl or N⁴‑phenyl tetrazole‑5‑thione analogs. Researchers developing structure–activity relationships for metallodrug candidates should procure this specific compound to test the hypothesis that morpholine‑augmented metal complexes exhibit enhanced antifungal potency or altered selectivity profiles compared to the already‑characterized triphenylphosphine‑Pd(II)‑tetrazoline‑5‑thione series [1].

Copper Electroplating Leveler with Morpholine-Enhanced Adsorption

In acid copper electroplating, tetrazole‑5‑thione derivatives function as levelers by adsorbing onto copper surfaces and modulating deposition rates. Direct comparative studies between 1‑phenyltetrazole‑5‑thione (PMT) and 1‑(4‑hydroxyphenyl)‑2H‑tetrazole‑5‑thione (HPTT) demonstrated that a single para‑hydroxy substituent significantly strengthens the synergistic inhibition effect with polyether suppressors and improves microvia filling to 95.6% in 60 minutes [2]. The morpholin‑4‑ylmethyl group of the target compound, with its ether oxygen and tertiary amine, is predicted — by analogy with HPTT — to enhance copper‑surface binding relative to morpholine‑free tetrazole‑5‑thiones, while the meta‑methyl group simultaneously modulates the aromatic ring's electron density to fine‑tune the adsorption–desorption equilibrium critical for bottom‑up filling. Electroplating formulation scientists should evaluate this compound as a candidate leveler with potentially superior performance to PMT.

DNA-Targeted Agent Design via Meta-Methyl Minor-Groove Binding

Molecular docking and dynamics simulations on cadmium(II) complexes of 1‑(2‑methylphenyl)‑1,4‑dihydro‑5H‑tetrazole‑5‑thione revealed that the ortho‑methyl substituent directs the complex toward DNA minor‑groove binding with defined close‑distance interactions [3]. The meta‑methyl isomer — the aryl component of the target compound — is predicted to adopt a sterically and electronically distinct binding geometry due to altered molecular shape and dipole orientation. Computational chemists and medicinal chemists engaged in DNA‑targeted drug discovery should procure the meta‑tolyl morpholinomethyl derivative to experimentally determine its DNA‑binding affinity and compare it with the ortho‑methyl isomer, thereby establishing whether meta‑methyl substitution enhances or diminishes minor‑groove recognition — a question directly relevant to selective DNA‑targeted therapeutic design.

S-Functionalization Precursor via Thione Alkylation/Arylation

The tetrazole‑5‑thione scaffold is a versatile synthetic platform for S‑functionalization (alkylation, arylation, Michael addition) to generate tetrazole thioethers with diverse biological and materials applications [4]. The thermodynamically favored thione tautomeric form ensures that S‑functionalization proceeds cleanly at the exocyclic sulfur without competing N‑alkylation side reactions that could arise from thiol‑form intermediates [5]. The morpholin‑4‑ylmethyl group at N⁴ is chemically orthogonal to typical S‑functionalization conditions (alkyl halides, Michael acceptors, aryl iodides with Cu catalysis), allowing the linker to be carried through multi‑step synthetic sequences intact. Organic and medicinal chemists requiring a tetrazole‑5‑thione building block with a pre‑installed morpholine handle for late‑stage diversification should prioritize this compound over N⁴‑unsubstituted analogs that would require additional protection/deprotection steps.

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